1-Isopropyl-7-vinyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethenyl-1-propan-2-ylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-4-11-6-5-7-12-8-9-14(10(2)3)13(11)12/h4-10H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPQJAAWERVEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C(=CC=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Isopropyl 7 Vinyl 1h Indole and Analogous N,7 Disubstituted Indoles
Methodologies for N-Alkylation of the Indole (B1671886) Nitrogen
The introduction of substituents at the N1 position of the indole ring is a common strategy to modulate the electronic properties and biological activity of indole-containing molecules. The synthesis of 1-isopropyl-1H-indole and its analogs can be achieved through various N-alkylation approaches.
Introduction of the Isopropyl Moiety via Direct Alkylation Approaches
Direct N-alkylation of the indole nitrogen with an isopropyl group is a fundamental transformation. A common and straightforward method involves the deprotonation of the indole N-H with a strong base, followed by nucleophilic substitution with an isopropyl halide.
A typical procedure involves the deprotonation of the indole starting material with a strong base like sodium hydride (NaH) to form the corresponding sodium salt. youtube.com This highly nucleophilic indolide anion then readily reacts with an alkyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in an SN2 reaction to furnish the N-alkylated product. youtube.com The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed to ensure the solubility of the reagents and facilitate the reaction.
An improved process for the N-alkylation of indoles has been developed using N-protected homochiral aziridines, which can provide better yields and operability in certain contexts. researchgate.net Additionally, the use of potassium carbonate as a base in ionic liquids offers a more sustainable and milder alternative for the N-alkylation of indoles with alkyl halides. researchgate.net
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| Indole | 1. NaH 2. Isopropyl halide (e.g., 2-bromopropane) | 1-Isopropyl-1H-indole | Standard two-step SN2 reaction. youtube.com |
| Indole | N-protected homochiral aziridines, base | N-alkylated indoles | Improved process with potentially higher yields. researchgate.net |
| Indole | Alkyl halide, K2CO3, ionic liquid | N-alkylated indoles | Milder and more sustainable conditions. researchgate.net |
Catalytic N-H Functionalization of Indoles with Alkenes
More recently, catalytic methods for the N-alkylation of indoles have gained significant attention due to their atom economy and milder reaction conditions. These methods often employ transition metal catalysts to facilitate the direct coupling of the indole N-H bond with alcohols or alkenes.
Iridium-catalyzed N-alkylation of indolines with alcohols has been reported as a method to form N-alkylated indolines, which can then be oxidized to the corresponding indoles. organic-chemistry.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the indoline, followed by reduction of the resulting iminium intermediate by the iridium hydride species. While this has been demonstrated for a range of primary alcohols, its application with secondary alcohols like isopropanol (B130326) can be more challenging. nih.gov
Ruthenium catalysts have also been shown to be effective for the selective N-alkylation of indoles using alcohols. semanticscholar.org Similar to the iridium-catalyzed process, this reaction proceeds via a borrowing hydrogen mechanism. Iron-catalyzed N-alkylation of indolines has also been developed, providing a more cost-effective and environmentally friendly alternative. nih.gov However, in some iron-catalyzed systems, the reaction with isopropyl alcohol did not proceed, highlighting the challenges associated with secondary alcohols. nih.gov
A rare example of an enantioselective, intermolecular aza-Wacker-type reaction has been developed for the N-alkylation of indoles with alkenols, offering a direct route to chiral N-alkylated indoles. nih.gov This palladium-catalyzed reaction avoids the formation of enamine products and is compatible with a variety of functional groups.
| Catalyst System | Alkylating Agent | Substrate | Key Features |
|---|---|---|---|
| Iridium Catalyst | Alcohols | Indolines | Borrowing hydrogen methodology; subsequent oxidation required for indoles. organic-chemistry.org |
| Ruthenium Catalyst | Alcohols | Indoles | Selective N-alkylation via borrowing hydrogen. semanticscholar.org |
| Iron Catalyst | Alcohols | Indolines | Cost-effective and environmentally friendly; may have limitations with secondary alcohols. nih.gov |
| Palladium Catalyst | Alkenols | Indoles | Enantioselective aza-Wacker-type reaction. nih.gov |
Selective Functionalization at the Indole C7 Position
Functionalization of the C7 position of the indole ring is notoriously challenging due to the inherent reactivity of the C2 and C3 positions of the pyrrole (B145914) ring. However, several strategies have been developed to achieve selective C7-vinylation.
Direct Vinylation Strategies for 7-Substituted Indoles
Direct C-H vinylation at the C7 position of indoles is a highly desirable transformation that avoids the need for pre-functionalized starting materials. Transition metal-catalyzed reactions have emerged as powerful tools for this purpose.
Rhodium-catalyzed methods have been successfully employed for the direct C-H functionalization at the C7 position of N-pivaloylindoles. nih.gov The pivaloyl group acts as a directing group, facilitating the regioselective alkenylation with partners such as acrylates and styrenes in good to excellent yields. nih.gov Similarly, rhodium-catalyzed direct arylation of indoles at the C7 position has been achieved using a removable N-PR2 directing group. nih.gov
Iridium-catalyzed C7-selective C-H alkynylation of indolines has been developed, and the resulting C7-alkynylated indolines can be readily transformed into C7-alkynylated indoles. nih.gov While this demonstrates the feasibility of C7 functionalization, direct vinylation via this method is not explicitly reported. Ruthenium(II) catalysis has also been utilized for site-selective C7-H amidation and alkenylation of indoles, again employing a directing group strategy. nih.gov
Palladium-catalyzed oxidative vinylation, often referred to as the Fujiwara reaction, typically favors the C3 or C2 positions of the indole ring. acs.org However, the use of a removable carboxyl group at the C3 position can direct the vinylation to the C2 position. acs.org Achieving selective C7 vinylation via direct palladium catalysis without a directing group remains a significant challenge.
| Catalyst/Method | Directing Group | Vinylation Partner | Key Features |
|---|---|---|---|
| Rhodium-catalyzed | N-Pivaloyl | Acrylates, Styrenes | Good to excellent yields for C7-alkenylation. nih.gov |
| Rhodium-catalyzed | N-PR2 | (Hetero)aryl bromides | Demonstrates C7-directing group strategy. nih.gov |
| Ruthenium(II)-catalyzed | Not specified | Acrylates | Site-selective C7-alkenylation. nih.gov |
Synthesis of 7-Haloindole Precursors for Cross-Coupling Reactions
A robust and versatile approach to C7-functionalized indoles involves a two-step sequence: regioselective halogenation at the C7 position, followed by a transition metal-catalyzed cross-coupling reaction. The synthesis of 7-haloindoles, particularly 7-bromo- and 7-iodoindoles, is a critical first step.
The synthesis of 7-bromo-1H-indole has been documented, providing a key intermediate for further functionalization. nbinno.commedchemexpress.com Similarly, methods for the synthesis of 7-iodoindoles are available, often involving electrophilic iodination of an appropriately substituted indole precursor. The choice of halogen is often dictated by the subsequent cross-coupling reaction, with iodides generally being more reactive than bromides.
Once the 7-haloindole is obtained, a variety of palladium-catalyzed cross-coupling reactions can be employed to introduce the vinyl group. These include the Suzuki-Miyaura, Stille, and Heck reactions. For instance, the Suzuki-Miyaura coupling of a 7-bromoindole (B1273607) with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base is a common and effective method. The Heck reaction, involving the coupling of a 7-haloindole with an alkene such as ethylene (B1197577) in the presence of a palladium catalyst, can also be utilized to install the vinyl group directly.
| 7-Haloindole Precursor | Cross-Coupling Reaction | Coupling Partner | Catalyst System |
|---|---|---|---|
| 7-Bromo-1H-indole | Suzuki-Miyaura | Vinylboronic acid/ester | Palladium catalyst, base |
| 7-Iodo-1H-indole | Stille | Vinylstannane | Palladium catalyst |
| 7-Bromo/Iodo-1H-indole | Heck | Alkene (e.g., ethylene) | Palladium catalyst, base |
Asymmetric Hydrovinylation of 7-Vinylindoles
Once the 7-vinylindole scaffold is in hand, further functionalization of the vinyl group can lead to the introduction of chirality. Asymmetric hydrovinylation, the addition of a hydrogen and a vinyl group across a double bond, is a powerful tool for this purpose.
A notable example is the Ni(II)-catalyzed asymmetric hydrovinylation of various vinylindoles, including those substituted at the C7 position. nih.govnih.gov This reaction proceeds under very mild conditions, utilizing ethylene as the vinyl source and a chiral phosphoramidite (B1245037) ligand to induce enantioselectivity. The resulting 2-but-3-enyl indole derivatives are obtained in excellent yields and with high enantioselectivities. nih.govnih.gov These products can then serve as versatile intermediates for the synthesis of more complex, biologically active molecules. nih.govnih.gov
| Catalyst System | Vinyl Source | Substrate | Key Features |
|---|---|---|---|
| Ni(II) with chiral phosphoramidite ligand | Ethylene | 7-Vinylindole | Mild conditions, excellent yields, and high enantioselectivities. nih.govnih.gov |
Organocatalytic Approaches to C7-Functionalized Indoles
While transition-metal catalysis dominates the field of C-H functionalization, organocatalysis has emerged as a powerful complementary strategy. rsc.org For the specific challenge of C7-functionalization of indoles, organocatalytic methods offer the advantage of avoiding transition metals, which can be costly and require removal from the final product.
One notable organocatalytic approach involves the asymmetric allylic alkylation of 2-methyl-3-nitroindoles. rsc.org This reaction, catalyzed by a chiral biscinchona alkaloid, allows for the direct functionalization of the indole core, providing a pathway to enantiomerically enriched indole derivatives. rsc.org While this specific example focuses on C3-functionalization, the principles of activating the indole nucleus through organocatalysis could potentially be adapted for C7-functionalization by employing substrates with appropriate directing groups or by exploiting the unique steric and electronic properties of the N-isopropyl group to favor reaction at the C7 position.
The development of organocatalytic methods for direct C7-functionalization remains an active area of research. Future advancements may involve the design of novel organocatalysts that can selectively activate the C7-H bond of N-substituted indoles, enabling the introduction of a vinyl or precursor group.
Integrated Synthetic Pathways for 1,7-Disubstituted Indoles
The construction of 1,7-disubstituted indoles often necessitates a combination of synthetic steps to introduce the desired functionalities at the specific positions.
A common and versatile strategy for synthesizing 1,7-disubstituted indoles involves a stepwise or sequential approach. This typically begins with the synthesis of an indole core, followed by the separate introduction of the N1 and C7 substituents.
The order of functionalization can be crucial. For instance, one could start with a commercially available 7-substituted indole and then introduce the N-isopropyl group. N-alkylation of indoles is a well-established transformation that can often be achieved under basic conditions using an appropriate isopropyl halide.
Alternatively, the synthesis could commence with N-isopropylation of indole itself, followed by C7-functionalization. Directing group strategies are often employed for the selective C7-functionalization of N-substituted indoles. rsc.orgnih.gov A variety of directing groups can be installed at the N1 position to facilitate metal-catalyzed C-H activation at the C7 position. rsc.org After the C7-substituent is in place, the directing group can be removed and replaced with the desired isopropyl group if it is not already the desired substituent.
One-pot multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.netresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. researchgate.net
While a specific one-pot reaction for the direct synthesis of 1-isopropyl-7-vinyl-1H-indole may not be established, the principles of MCRs can be applied to construct the 1,7-disubstituted indole scaffold. For example, a multicomponent reaction could be designed to assemble the indole ring while simultaneously introducing precursors to the vinyl and isopropyl groups. The Fischer indole synthesis, a classic method for indole formation, has been adapted into one-pot, three-component protocols for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org A similar strategy could potentially be developed to incorporate functionality at the C7 position.
Another approach involves the Ugi-tetrazole four-component reaction, which has been utilized in a two-step synthesis of 2-tetrazolo substituted indoles. nih.gov This highlights the power of MCRs to rapidly build complex heterocyclic systems. The development of a novel MCR that incorporates an N-isopropyl amine, a vinyl-containing building block, and other necessary components could provide a direct and efficient route to this compound.
| Reaction Type | Key Features | Potential Application for 1,7-Disubstituted Indoles |
| Sequential Functionalization | Stepwise introduction of substituents. | N-isopropylation followed by C7-vinylation (or vice versa). |
| One-Pot Multicomponent Reactions | Multiple components react in a single vessel. | Direct assembly of the 1,7-disubstituted indole core. |
Advanced Catalytic Systems in Vinylindole Synthesis
The introduction of a vinyl group onto the indole nucleus is a key transformation in the synthesis of this compound. Advanced catalytic systems, particularly those based on palladium and copper, have proven to be highly effective for this purpose.
Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Oxidative Cross-Coupling: Direct C-H vinylation of indoles can be achieved through palladium-catalyzed oxidative cross-coupling reactions. These methods avoid the need for pre-functionalized starting materials, such as haloindoles. thieme-connect.com For the synthesis of a C7-vinylindole, a directing group strategy would likely be necessary to achieve the desired regioselectivity. nih.gov
Carbonylation: Palladium-catalyzed carbonylation reactions can be employed to introduce a carbonyl group, which can then be converted to a vinyl group through olefination reactions like the Wittig reaction. beilstein-journals.org This indirect approach provides an alternative route to the target vinylindole.
Heck Cyclization: The Heck reaction, a palladium-catalyzed coupling of a vinyl halide with an alkene, can be utilized in an intramolecular fashion to construct the indole ring with a vinyl or alkenyl substituent. nih.govorganic-chemistry.org While typically used for C2 or C3 functionalization, modifications of this strategy could potentially lead to C7-vinylated products.
| Palladium-Catalyzed Reaction | Description |
| Oxidative Cross-Coupling | Direct C-H vinylation of the indole ring. |
| Carbonylation | Introduction of a carbonyl group, a precursor to a vinyl group. |
| Heck Cyclization | Intramolecular coupling to form the indole ring with a vinyl substituent. |
Copper catalysis has emerged as a cost-effective and versatile alternative to palladium catalysis for many organic transformations. rsc.orgrsc.org
Copper-catalyzed methods have been successfully applied to the synthesis of N-vinylindoles through the cyclization of N-(2-alkynylphenyl)imines. rsc.orgrsc.org This approach, while leading to N-vinylation, demonstrates the utility of copper in indole synthesis.
For the synthesis of C7-vinylindoles, copper-catalyzed cross-coupling reactions, analogous to the palladium-catalyzed Heck or Suzuki reactions, could be employed. For instance, the coupling of a 7-halo-1-isopropyl-1H-indole with a vinylboronic acid derivative (Suzuki coupling) or a vinylstannane (Stille coupling) in the presence of a copper catalyst could provide the desired product. Copper-catalyzed methods are also effective for the synthesis of vinyl sulfides, showcasing their utility in forming carbon-vinyl bonds. organic-chemistry.org
| Copper-Catalyzed Reaction | Description |
| Cyclization Reactions | Formation of the indole ring, potentially with vinyl functionality. |
| Cross-Coupling Reactions | Coupling of a 7-haloindole with a vinylating agent. |
Nickel-Catalyzed Hydrovinylation
While direct nickel-catalyzed hydrovinylation of a pre-formed 1-isopropyl-1H-indole at the C7 position to install the vinyl group is not a well-documented transformation, analogous nickel-catalyzed reactions provide a conceptual basis for such a strategy. Nickel catalysis is a powerful tool for the formation of carbon-carbon bonds, and hydrovinylation reactions, in particular, offer an atom-economical method for the synthesis of vinylarenes.
The hypothetical hydrovinylation of a suitable 1-isopropyl-1H-indole precursor, such as one bearing a reactive functional group at the C7 position, with acetylene (B1199291) or a vinyl equivalent could provide a direct route to the target molecule. However, challenges such as regioselectivity (C2 vs. C7 functionalization) and the potential for competing side reactions would need to be addressed.
A more plausible approach involves the nickel-catalyzed cross-coupling of a 7-halo-1-isopropyl-1H-indole with a vinyl organometallic reagent. Nickel catalysts, often in conjunction with specific ligands, are known to effectively catalyze Suzuki-Miyaura, Negishi, and Stille couplings, which could be adapted for this purpose. For instance, the coupling of 1-isopropyl-7-iodo-1H-indole with vinylboronic acid or a vinyl Grignard reagent in the presence of a suitable nickel catalyst system could yield this compound.
An alternative strategy that circumvents the direct vinylation of the indole nucleus is the conversion of a C7-aldehyde to a vinyl group. A plausible synthetic route would commence with the readily available 1-isopropyl-1H-indole-7-carbaldehyde. This aldehyde can be transformed into the desired vinyl group through a Wittig reaction. The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), which can be generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium. This olefination reaction is a well-established and high-yielding method for the conversion of aldehydes to terminal alkenes.
| Reactant | Reagent | Product |
| 1-isopropyl-1H-indole-7-carbaldehyde | Methyltriphenylphosphonium bromide, n-butyllithium | This compound |
Metal-Free and Electrocatalytic Transformations
In recent years, there has been a significant push towards the development of more sustainable synthetic methods, leading to a surge in research on metal-free and electrocatalytic reactions. These approaches offer the potential to avoid the use of toxic and expensive heavy metals.
Metal-Free Approaches:
For the synthesis of vinyl indoles, metal-free strategies often rely on the activation of C-H bonds or the transformation of existing functional groups. While direct metal-free C-H vinylation of indoles at the C7 position is a challenging transformation due to the inherent reactivity of other positions (N1, C3, C2), methods involving the conversion of a pre-installed functional group are more feasible.
One such metal-free approach could involve the dehydration of a 7-(1-hydroxyethyl)-1-isopropyl-1H-indole precursor. This alcohol can be prepared by the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to 1-isopropyl-1H-indole-7-carbaldehyde. Subsequent acid-catalyzed dehydration would then yield the target this compound.
Electrocatalytic Transformations:
Electrosynthesis is emerging as a powerful and green tool in organic chemistry. By using electricity as a "reagent," it is possible to drive reactions that would otherwise require harsh chemical oxidants or reductants. While specific electrocatalytic methods for the direct synthesis of this compound are not yet established, the principles of electrocatalysis can be applied to key bond-forming or functional group transformation steps.
For instance, an electrocatalytic Wittig-type reaction could be envisioned. Electrocatalytic methods for the generation of phosphorus ylides have been reported, which could then react with 1-isopropyl-1H-indole-7-carbaldehyde to form the vinyl group. This would avoid the use of stoichiometric amounts of strong bases typically required for ylide generation.
Classical Indole Synthesis Adaptations for N,7-Disubstitution (e.g., Fischer, Bischler, Larock)
Several classical named reactions for indole synthesis can be adapted to produce N,7-disubstituted indoles like this compound. These methods typically involve the construction of the indole ring from acyclic precursors, allowing for the strategic placement of the desired substituents.
Fischer Indole Synthesis:
The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone. synarchive.comchemicalbook.com To synthesize a 1,7-disubstituted indole, one would start with a appropriately substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde. For the target molecule, the synthesis could start from N-isopropyl-N-(2-vinylphenyl)hydrazine. The synthesis of this specific hydrazine (B178648) could be challenging. A more practical approach would be to use a precursor to the vinyl group, such as an acetyl group, which can be later converted to the vinyl group. For example, reacting N-isopropyl-N-(2-acetylphenyl)hydrazine with a suitable carbonyl compound, followed by cyclization, would yield a 7-acetyl-1-isopropyl-1H-indole. The acetyl group could then be reduced to the corresponding alcohol and subsequently dehydrated to the vinyl group. A key challenge in this approach is controlling the regioselectivity of the cyclization if an unsymmetrical ketone is used. byjus.com
Bischler Indole Synthesis:
The Bischler indole synthesis involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline (B41778) in the presence of an acid catalyst. ub.edu To adapt this for the synthesis of this compound, one could envision reacting 2-isopropylaniline, where the ortho position to the amino group carries a vinyl substituent or a precursor, with an appropriate α-haloketone. For example, reacting 2-amino-3-vinylstyrene with a suitable α-haloketone under acidic conditions could potentially lead to the desired N,7-disubstituted indole framework. However, the Bischler synthesis is often limited by harsh reaction conditions and the potential for regioisomeric mixtures. ub.edu
Larock Indole Synthesis:
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. wikipedia.orgwikipedia.org This method is particularly well-suited for the synthesis of polysubstituted indoles with good regiocontrol. To apply this to the synthesis of this compound, one could start with N-isopropyl-2-iodoaniline and a vinyl-substituted alkyne. The palladium catalyst would facilitate the coupling and subsequent cyclization to form the indole ring. The regioselectivity of the alkyne insertion is a critical factor and is generally controlled by the steric and electronic properties of the alkyne substituents. nih.gov For a terminal alkyne like 3-butyn-1-ol, the larger substituent would preferentially end up at the C2 position of the indole. Therefore, careful selection of the alkyne is crucial to achieve the desired substitution pattern.
| Indole Synthesis | Starting Materials | Key Features |
| Fischer | Substituted phenylhydrazine and a ketone/aldehyde | Acid-catalyzed cyclization of an arylhydrazone. synarchive.comchemicalbook.com |
| Bischler | α-haloketone and a substituted aniline | Acid-catalyzed reaction, often requiring harsh conditions. ub.edu |
| Larock | o-haloaniline and an alkyne | Palladium-catalyzed heteroannulation with good regiocontrol. wikipedia.orgwikipedia.org |
Mechanistic Insights into Reactions Involving 1 Isopropyl 7 Vinyl 1h Indole Scaffolds
Fundamental Mechanistic Pathways for Vinylindole Formation
The synthesis of vinylindoles, including the 7-substituted variant, can be achieved through several strategic approaches. These methods leverage the inherent electronic properties of the indole (B1671886) ring to facilitate the introduction of the vinyl moiety.
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles. nih.gov Transition-metal catalysis, particularly with palladium, is often employed to achieve site-selective vinylation of the indole core. The mechanism for the formation of a 7-vinylindole via a directed C-H activation pathway generally proceeds through a concerted metalation-deprotonation (CMD) pathway.
The catalytic cycle typically begins with the coordination of a directing group on the indole nitrogen to the metal center (e.g., Pd(II)). This pre-coordination positions the catalyst in proximity to the C7-H bond, facilitating its cleavage. The subsequent steps are outlined below:
Directed C-H Metalation: The catalyst, often a palladium(II) species, selectively cleaves the C7-H bond to form a palladacycle intermediate. This step is often the rate-determining step and is facilitated by the N1-isopropyl group acting as a transient directing group.
Oxidative Addition or Migratory Insertion: A vinylating agent, such as a vinyl halide or vinyl boronic acid, is introduced. In the case of vinyl halides, oxidative addition to the palladium center may occur. Alternatively, with vinyl boronates, a migratory insertion mechanism is plausible.
Reductive Elimination: The final step involves the reductive elimination of the palladium catalyst, which couples the vinyl group to the C7 position of the indole ring and regenerates the active Pd(0) or Pd(II) catalyst to continue the cycle. mdpi.com
The selectivity for the C7 position over other positions (like C2 or C3) is a significant challenge in indole chemistry. nih.gov The use of a directing group on the nitrogen atom is a common strategy to overcome this challenge, guiding the metal catalyst to the desired position. nih.gov
Table 1: Key Intermediates in a Representative Pd-Catalyzed C-H Vinylation Cycle
| Step | Intermediate | Description |
| 1 | Catalyst-Substrate Adduct | The Pd(II) catalyst coordinates to the N1-substituted indole. |
| 2 | Palladacycle | A five- or six-membered cyclic intermediate formed via C7-H activation. |
| 3 | Pd(IV) Intermediate | Formed after the introduction of the vinylating agent. |
| 4 | Product Complex | The 1-isopropyl-7-vinyl-1H-indole product is coordinated to the Pd(II) center before release. |
The formation of the C-C bond between the indole ring and the vinyl group can also be conceptualized through addition mechanisms. dalalinstitute.com
Electrophilic Addition: In this scenario, the electron-rich indole nucleus acts as a nucleophile. While the C3 position is the most nucleophilic site in an indole, functionalization at other positions can be achieved. A plausible, albeit less direct, pathway to a 7-substituted indole involves the reaction of an N-protected 7-lithioindole (a powerful nucleophile) with an electrophilic vinyl source, such as a vinyl halide or a Michael acceptor like an α,β-unsaturated ketone. The mechanism involves the nucleophilic attack of the organolithium species on the electrophilic carbon of the vinylating agent.
Nucleophilic Addition: Conversely, a vinyl group can be introduced via a nucleophilic vinyl equivalent. For instance, a vinyl Grignard reagent or a vinylcuprate can act as a nucleophile, attacking an electrophilically activated indole. This typically requires the pre-functionalization of the indole at the C7 position with a good leaving group (e.g., a halogen). The mechanism is a standard cross-coupling type reaction, such as a Suzuki, Stille, or Heck coupling, where the nucleophilic vinyl organometallic species displaces the leaving group, facilitated by a transition metal catalyst.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orglibretexts.org The Fischer indole synthesis is a classic example, involving a nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone to form the indole core. wikipedia.org While complex, a synthetic route could be designed where a precursor molecule undergoes such a rearrangement to generate the this compound structure. For example, a carefully substituted arylhydrazine and a ketone containing a vinyl precursor could be envisioned to cyclize and rearrange, installing the vinyl group at the C7 position during the formation of the indole ring system. nih.gov
Intramolecular cyclization processes also offer a pathway. A suitably substituted o-alkynylaniline can undergo a tandem imine formation and cycloisomerization in the presence of a transition metal catalyst to yield a vinyl indole derivative. nih.gov This process involves the formation of an imine, followed by an intramolecular cyclization that incorporates the vinyl moiety. nih.gov
Reactivity of the Vinyl Group in Substituted Indoles
The vinyl group at the C7 position of the indole scaffold is a versatile functional handle, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the indole ring.
In the presence of a Brønsted or Lewis acid, the vinyl group of this compound can undergo oligomerization or polymerization. The mechanism is initiated by the protonation of the vinyl group's terminal carbon, following Markovnikov's rule. This generates a secondary carbocation adjacent to the C7 position of the indole ring.
The key steps are:
Initiation: An acid protonates the double bond, forming a carbocation. The stability of this carbocation is influenced by the adjacent indole nucleus.
Propagation: The carbocation is a potent electrophile. It is attacked by the nucleophilic vinyl group of another this compound molecule. This addition forms a new C-C bond and regenerates a carbocation at the terminus of the newly formed dimer, which can then be attacked by another monomer.
Termination: The reaction can be terminated by the loss of a proton to regenerate a double bond or by reaction with a nucleophile present in the medium.
The extent of polymerization versus oligomerization can be controlled by reaction conditions such as monomer concentration, temperature, and the nature of the acid catalyst.
The electron-rich nature of the vinylindole system makes it an excellent participant in cycloaddition reactions. acs.org The vinyl group can act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with a variety of 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org
A 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole reacts with a dipolarophile (the vinyl group) to form a five-membered ring. wikipedia.org The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory. frontiersin.org
Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions with a Vinylindole Scaffold
| 1,3-Dipole | Dipole Structure | Resulting Heterocycle |
| Azide | R-N3 | Triazoline (or Triazole after oxidation) |
| Nitrile Oxide | R-C≡N+-O- | Isoxazoline |
| Azomethine Ylide | R2C=N+(R)-C-R2 | Pyrrolidine |
| Nitrone | R2C=N+(R)-O- | Isoxazolidine |
For instance, the reaction of this compound with an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde, would yield a pyrrolidine-fused indole derivative. nih.govmdpi.com These reactions are highly valuable for the rapid construction of complex, polycyclic scaffolds containing the indole nucleus. mdpi.com
Hydrofunctionalization Reaction Mechanisms
Hydrofunctionalization of the vinyl group at the C7 position of this compound represents a powerful strategy for introducing diverse functional groups. These reactions, which involve the addition of an H-X molecule across the double bond, can proceed through various mechanisms depending on the catalyst and reagents employed. A prominent example is the nickel-catalyzed asymmetric hydrovinylation, which has been successfully applied to a range of vinylindoles. nih.gov
In a typical nickel-catalyzed hydrovinylation, the mechanism is believed to involve a series of organometallic elementary steps. The active catalyst, often a Ni(II) species complexed with a chiral ligand, coordinates to the vinyl group of the indole. Subsequent migratory insertion of the vinyl group into a nickel-hydride bond forms a nickel-alkyl intermediate. This intermediate then undergoes reaction with an alkene, such as ethylene (B1197577), followed by reductive elimination to yield the butenylated product and regenerate the nickel catalyst. nih.gov The enantioselectivity of the reaction is dictated by the chiral ligand, which creates a chiral environment around the metal center.
Another important class of hydrofunctionalization is hydroboration-oxidation. This two-step process allows for the anti-Markovnikov addition of water across the double bond. The mechanism of hydroboration involves the concerted addition of a B-H bond across the vinyl group. The regioselectivity is governed by both steric and electronic factors. The boron atom, being the more electrophilic part of the B-H bond, adds to the less substituted carbon of the vinyl group, while the hydride adds to the more substituted carbon. Subsequent oxidation of the resulting organoborane with reagents like hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding the corresponding alcohol.
The following table summarizes plausible hydrofunctionalization reactions and their mechanistic features for this compound:
| Reaction | Reagent | Catalyst | Key Mechanistic Steps | Product Type |
| Hydrovinylation | Ethylene | Ni(II) complex with chiral ligand | Oxidative addition, migratory insertion, reductive elimination | Chiral butenylated indole |
| Hydroboration | Borane (e.g., BH3-THF) | None | Concerted addition of B-H bond | Organoborane intermediate |
| Oxidation (following Hydroboration) | H2O2, NaOH | None | Oxidation of organoborane | Primary alcohol |
| Hydroamination | Amines | Transition metal catalyst (e.g., Rh, Ir) | Coordination, migratory insertion, protonolysis | Aminoethyl indole |
Influence of N-Substituents (Isopropyl) on Indole Reactivity and Regioselectivity
The N-substituent on the indole ring plays a pivotal role in modulating the electronic properties and steric environment of the molecule, thereby influencing its reactivity and the regioselectivity of its reactions. The isopropyl group in this compound is a bulky, electron-donating alkyl group, and its presence has significant stereoelectronic consequences.
The electron-donating nature of the isopropyl group increases the electron density of the indole ring system, making it more nucleophilic and thus more reactive towards electrophiles. However, the steric bulk of the isopropyl group can direct incoming reagents away from the nitrogen atom and the adjacent C7 position. This steric hindrance can be a determining factor in the regiochemical outcome of reactions.
In reactions where the indole nitrogen can compete with the C3 position for electrophiles, such as in N-alkylation, the steric bulk of the N-substituent can favor C3-alkylation. nih.gov Conversely, in reactions where the C3 position is blocked or less reactive, the N-alkylation can be promoted. The presence of a substituent at C7, as in this compound, further complicates the regioselectivity, as the steric environment around the nitrogen is significantly more crowded.
In the context of C-H functionalization, the N-substituent can influence which C-H bond is activated. For instance, in palladium-catalyzed oxidative Heck reactions, the regioselectivity between C2 and C3 can be switched by tuning the ligands and reaction conditions. nih.gov While N-methylindoles have been studied in this context, the larger isopropyl group would be expected to exert a more pronounced steric effect, potentially favoring functionalization at the less hindered C3 position or requiring specific ligand designs to achieve C2 selectivity. The electronic effect of the N-alkyl group also plays a role, with electron-donating groups generally activating the indole ring towards electrophilic palladation. uri.edu
The following table summarizes the expected influence of the N-isopropyl group on the reactivity and regioselectivity of this compound:
| Reaction Type | Influence of N-Isopropyl Group | Expected Outcome for this compound |
| Electrophilic Aromatic Substitution | Increased nucleophilicity of the indole ring; steric hindrance around N1 and C7. | Enhanced reactivity, potential for substitution at C3, C4, C5, and C6, with steric hindrance disfavoring attack near the N-isopropyl group. |
| N-Alkylation | Steric hindrance at the nitrogen atom. | Reduced rate of N-alkylation compared to less hindered N-alkylindoles. |
| C-H Functionalization | Steric directing effects; electronic activation. | Regioselectivity will be highly dependent on the catalytic system, with steric factors playing a key role in directing functionalization. |
Computational and Experimental Mechanistic Elucidation Strategies
A combination of computational and experimental techniques is indispensable for a thorough elucidation of the reaction mechanisms involving this compound. These strategies provide insights into reaction pathways, transition states, and the factors governing selectivity.
Computational Strategies:
Density Functional Theory (DFT) calculations have emerged as a powerful tool for modeling reaction mechanisms. mq.edu.au By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to map out the potential energy surface of a reaction. This allows for the determination of the most likely reaction pathway and the origin of regioselectivity and stereoselectivity. For instance, DFT studies can model the coordination of a metal catalyst to the vinylindole, the energetics of migratory insertion, and the barriers to reductive elimination in hydrofunctionalization reactions. mdpi.com Molecular dynamics simulations can also be employed to study the dynamic behavior of the system, including solvent effects and conformational changes. mdpi.com
Experimental Strategies:
A variety of experimental techniques can be employed to probe reaction mechanisms:
Kinetic Studies: Measuring the reaction rates as a function of reactant concentrations, temperature, and catalyst loading can provide valuable information about the rate-determining step and the composition of the transition state.
Isotope Labeling Studies: Using isotopically labeled substrates (e.g., with deuterium) can help to identify which bonds are broken and formed during the reaction and can distinguish between different mechanistic pathways.
Intermediate Characterization: In some cases, reaction intermediates can be isolated and characterized using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. This provides direct evidence for the proposed reaction mechanism. mq.edu.au
In-situ Reaction Monitoring: Techniques like ReactIR and in-situ NMR can be used to monitor the concentrations of reactants, intermediates, and products over the course of a reaction, providing a detailed picture of the reaction profile.
The following table outlines key strategies for mechanistic elucidation:
| Strategy | Technique | Information Gained |
| Computational | Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, origin of selectivity. |
| Molecular Dynamics (MD) Simulations | Solvation effects, conformational dynamics, binding modes. | |
| Experimental | Kinetic Studies | Rate laws, activation parameters, rate-determining step. |
| Isotope Labeling | Bond cleavage and formation, mechanistic pathways. | |
| Intermediate Characterization (NMR, X-ray, MS) | Structure and bonding of transient species. | |
| In-situ Spectroscopy (ReactIR, in-situ NMR) | Real-time monitoring of species concentrations. |
By integrating these computational and experimental approaches, a comprehensive and detailed understanding of the mechanisms governing the reactions of this compound can be achieved, paving the way for the rational design of new synthetic methodologies.
Spectroscopic and Computational Characterization of 1 Isopropyl 7 Vinyl 1h Indole
Advanced Spectroscopic Techniques for Structural Confirmation
The definitive identification and structural elucidation of 1-Isopropyl-7-vinyl-1H-indole rely on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive characterization of the molecule's connectivity, functional groups, and molecular formula.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. uobasrah.edu.iq For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the three main components of the molecule: the indole (B1671886) ring, the N-isopropyl group, and the C-7 vinyl group. Based on analogs, the predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below. The indole protons at positions 4, 5, and 6 would likely appear as a complex multiplet system due to mutual coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, would display 13 distinct signals, one for each unique carbon atom in the structure. youtube.com The chemical shifts provide information about the electronic environment of each carbon.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (from 2D NMR) |
| H-2 | ~6.5-7.0 (d) | ~125-128 | COSY with H-3; HMBC to C-3, C-3a, C-7a; ROESY with Isopropyl-CH |
| H-3 | ~6.4-6.6 (d) | ~101-103 | COSY with H-2; HMBC to C-2, C-3a |
| H-4 | ~7.0-7.5 (m) | ~120-122 | COSY with H-5; HMBC to C-5, C-7a |
| H-5 | ~7.0-7.5 (m) | ~121-123 | COSY with H-4, H-6; HMBC to C-4, C-7, C-7a |
| H-6 | ~7.0-7.5 (m) | ~118-120 | COSY with H-5; HMBC to C-4, C-7, C-7a; ROESY with Vinyl-H |
| Vinyl-Hα (CH=) | ~7.0-7.3 (dd) | ~130-135 | COSY with Hβ, Hγ; HMBC to C-6, C-7, C-7a; ROESY with H-6 |
| Vinyl-Hβ (trans) | ~5.6-5.8 (d) | ~112-115 | COSY with Hα; HMBC to C-7 |
| Vinyl-Hγ (cis) | ~5.1-5.3 (d) | ~112-115 | COSY with Hα; HMBC to C-7 |
| Isopropyl-CH | ~4.6-4.9 (sept) | ~48-50 | COSY with Isopropyl-CH₃; HMBC to C-2, C-7a, Isopropyl-CH₃ |
| Isopropyl-CH₃ | ~1.5-1.7 (d) | ~22-24 | COSY with Isopropyl-CH; HMBC to Isopropyl-CH |
| C-3a | - | ~128-130 | - |
| C-7 | - | ~128-132 | - |
| C-7a | - | ~135-137 | - |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between H-2 and H-3; among the aromatic protons H-4, H-5, and H-6; within the vinyl group (Hα with Hβ and Hγ); and within the isopropyl group (CH with CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing connectivity across quaternary carbons and heteroatoms. Essential correlations would include the isopropyl CH proton to the indole carbons C-2 and C-7a, confirming its attachment to the nitrogen atom. Additionally, correlations from the vinyl protons to C-7 and adjacent ring carbons (C-6, C-7a) would verify the position of the vinyl substituent.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key ROESY correlation would be expected between the isopropyl protons and the H-2 proton, as well as between the vinyl group protons and the H-6 proton, providing definitive proof of the substituent locations and conformation.
IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.
Interactive Data Table: Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the indole ring. |
| Alkene C-H Stretch | 3080-3050 | Stretching of C-H bonds on the vinyl group. |
| Aliphatic C-H Stretch | 2980-2850 | Asymmetric and symmetric stretching of C-H bonds in the isopropyl group. |
| C=C Stretch (Vinyl) | ~1630 | Stretching of the carbon-carbon double bond of the vinyl group. |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands corresponding to the carbon-carbon double bond stretching within the indole ring. beilstein-journals.org |
| C-H Out-of-Plane Bend | 1000-900 | Strong absorptions characteristic of the vinyl group. |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule's chromophore. The indole ring system is an excellent chromophore, typically displaying two characteristic absorption bands corresponding to π→π* transitions. nih.gov The presence of the vinyl group at the C-7 position, in conjugation with the indole π-system, is expected to influence these transitions. This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted indole. chemrxiv.orgresearchgate.net Studies on other indole derivatives confirm that substitution significantly impacts the UV-visible spectroscopic features. chemrxiv.org
HRMS is an essential technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy. mdpi.com For this compound, HRMS would be used to confirm its molecular formula.
Molecular Formula: C₁₃H₁₅N
Calculated Monoisotopic Mass: 185.1204 Da
Confirmation: HRMS analysis would yield an experimental mass that matches the calculated mass to within a few parts per million (ppm), unequivocally confirming the molecular formula. mdpi.com
Analysis of the fragmentation patterns in the mass spectrum could also provide structural information. Common fragmentation pathways for indole derivatives include the loss of substituents. nih.govscirp.org For this molecule, characteristic fragments might include the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group to give an ion at m/z 170, or the loss of a propylene (B89431) molecule (C₃H₆, mass 42) via McLafferty rearrangement.
While a crystal structure for this compound is not available, analysis of closely related structures provides valuable insight into its likely solid-state conformation. Studies on compounds containing the 1-isopropyl-1H-indole moiety reveal that the indole ring system itself is essentially planar. scirp.orgresearchgate.net The isopropyl group attached to the nitrogen atom would be oriented to minimize steric hindrance with the rest of the molecule. The dihedral angle between the indole mean plane and substituents is a key structural parameter determined by this technique. scirp.org The vinyl group at C-7 would likely exhibit a conformation that allows for maximal π-orbital overlap with the indole ring, though this can be influenced by crystal packing forces.
Computational Chemistry for Electronic Structure and Reactivity Profiling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into a molecule's properties. rsc.orgtandfonline.comresearchgate.net For this compound, DFT calculations could be employed to:
Optimize Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Predict Spectra: Generate theoretical NMR, IR, and UV-Vis spectra that can be compared with experimental results to aid in spectral assignment and structural confirmation. chemrxiv.orgmdpi.com
Analyze Electronic Structure: Calculate the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides information about the molecule's electronic transitions and kinetic stability. tandfonline.com
Map Reactivity: Generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map can predict sites susceptible to electrophilic or nucleophilic attack, thereby profiling the compound's chemical reactivity. tandfonline.com
Computational studies on substituted indoles have shown that DFT methods can accurately predict their electronic properties and redox potentials, highlighting the sensitivity of these properties to the nature and position of substituents. rsc.orgchemrxiv.org
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory is a fundamental computational method used to predict the three-dimensional structure and electronic properties of molecules. For a novel compound like this compound, DFT calculations would typically be employed to determine key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise model of its molecular geometry. Furthermore, DFT is instrumental in calculating electronic properties like dipole moment, polarizability, and orbital energies, which are essential for predicting the molecule's behavior in various chemical environments. However, no published studies were found that have performed these calculations for this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's chemical reactivity and its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A detailed FMO analysis for this compound would map the spatial distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. Without dedicated research, these specific parameters remain undetermined for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map uses a color-coded scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP analysis would highlight the reactive sites on the indole ring, the vinyl group, and the isopropyl substituent. In the absence of specific computational studies, a predictive MEP analysis for this molecule cannot be provided.
Theoretical Studies of Conformation and Rotational Barriers (e.g., Isopropyl Group Conformation)
The conformational flexibility of a molecule, particularly around single bonds, significantly influences its physical and biological properties. Theoretical studies are essential for determining the most stable conformations and the energy barriers associated with the rotation of substituent groups, such as the isopropyl group in this compound. Such an analysis would involve calculating the potential energy surface as a function of specific dihedral angles to identify energy minima (stable conformers) and transition states (rotational barriers). This information is currently not available in the scientific domain for the specified compound.
Polymerization Behavior and Advanced Materials Applications of 1 Isopropyl 7 Vinyl 1h Indole Derivatives
Investigation of Polymerization Mechanisms
The polymerization of N-vinylindole systems can proceed through several mechanisms, each offering distinct advantages in controlling the final polymer structure.
N-vinylindole (NVIn) and its derivatives are susceptible to cationic polymerization. acs.org Monomers with electron-donating groups, which can stabilize the positive charge on the growing polymer chain, are preferred for this method. nih.gov Cationic initiators such as Boron trifluoride diethyl etherate (BF₃·OEt₂), hydrogen iodide (HI), and a combination of hydrogen iodide and iodine (HI/I₂) have been shown to readily polymerize NVIn derivatives. acs.org This facile polymerization is similar to that of N-vinylcarbazole (NVC), another strongly basic monomer that undergoes polymerization with almost all cationic initiators. researchgate.net The process involves the initiation of the vinyl group by a cation, followed by the propagation of the resulting carbocationic chain. researchgate.net
Conventional free radical polymerization, often initiated by azo-type initiators like 2,2'-azobis(isobutyronitrile) (AIBN), is a common method for producing poly(N-vinylindole) derivatives. acs.org However, for more precise control over the polymer's characteristics, controlled radical polymerization (CRP) techniques are employed. uliege.be
Among various CRP methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a versatile and effective approach for N-vinylindole derivatives. acs.orgresearchgate.net The RAFT process utilizes a thiocarbonylthio compound, which acts as a reversible chain transfer agent (CTA), to mediate the polymerization. acs.org When xanthates are used as CTAs, the process is often referred to as macromolecular design via the interchange of xanthates (MADIX). acs.org
The RAFT/MADIX polymerization of N-vinylindole derivatives has been successfully carried out using various CTAs, such as O-ethyl-S-(1-phenylethyl)dithiocarbonate, in conjunction with an initiator like AIBN. acs.org This method allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org The effectiveness of the control depends on several parameters, including the choice of solvent, temperature, monomer concentration, and the molar ratio of CTA to the initiator. acs.org
Copolymerization extends the range of properties achievable from vinylindole-based polymers. Studies have investigated the radical copolymerization of N-vinyl-4,5,6,7-tetrahydroindole with various electron-accepting monomers. researchgate.net These include:
Methyl methacrylate (B99206)
Acrylamide
Acrylonitrile researchgate.net
In these copolymerizations, the reactivity ratios of N-vinyl-4,5,6,7-tetrahydroindole were found to be below unity, which influences the composition of the resulting copolymer. researchgate.net For instance, the maximum fraction of N-vinyl-4,5,6,7-tetrahydroindole incorporated into copolymers was 0.48 with methyl methacrylate, 0.39 with acrylamide, and 0.21 with acrylonitrile. researchgate.net The formation of charge-transfer complexes between the N-vinylindole monomer and electron-accepting comonomers can play a crucial role in manipulating the copolymerization behavior. acs.org
Synthesis and Characterization of Poly(1-isopropyl-7-vinyl-1H-indole) and Related Polymeric Architectures
The synthesis of well-defined polymers from this compound and its relatives relies on controlled polymerization techniques, which are verified through detailed characterization.
A key advantage of controlled radical polymerization techniques like RAFT is the ability to precisely control the molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ) of the resulting polymers. researchgate.net Research on the xanthate-mediated RAFT polymerization of 2-methyl-N-vinylindole demonstrated that this method is highly efficient for obtaining polymers with controlled molecular weights and narrow molecular weight distributions. acs.org
By adjusting reaction parameters, poly(2-methyl-N-vinylindole) was synthesized with number-average molecular weights (Mₙ) ranging from 1,700 to 19,400 g/mol . The corresponding polydispersity indices (Mₙ/Mₙ) were narrow, falling within the range of 1.20 to 1.40, indicating a high degree of control over the polymerization process. acs.org
Table 1: Molecular Weight and Polydispersity Data for Poly(2-methyl-N-vinylindole) via RAFT Polymerization
| Number-Average Molecular Weight (Mₙ, g/mol) | Polydispersity Index (Mₙ/Mₙ) |
|---|---|
| 1700 | 1.40 |
| 3500 | 1.35 |
| 7200 | 1.25 |
| 14100 | 1.20 |
| 19400 | 1.20 |
Data sourced from studies on xanthate-mediated controlled radical polymerization of N-vinylindole derivatives. acs.org
Spectroscopic techniques are essential for confirming the structure of the synthesized polymers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a primary tool for this purpose. acs.orgnih.gov
In the ¹H NMR spectra of polyindoles, the chemical shifts of the protons are observed at a lower field compared to their corresponding monomers. This downfield shift is attributed to the elongation of the conjugation length upon polymerization. nih.gov The presence of the N-H bond signal in the spectra of polyindoles synthesized from monomers with an unsubstituted indole (B1671886) nitrogen confirms that polymerization occurs at the 2,3-position of the indole ring. nih.gov For N-substituted vinylindoles, NMR analysis confirms the integrity of the indole ring and the formation of the polymer backbone. For instance, in the ¹H NMR spectrum of a typical vinyl polymer like polystyrene, the phenyl ring protons appear around 6.50-7.02 ppm, while the methine (CH) and methylene (B1212753) (CH₂) protons of the polymer backbone are observed at approximately 1.83 ppm and 1.50 ppm, respectively. d-nb.info Similar principles apply to the characterization of poly(this compound), allowing for the verification of its structure and purity. nih.gov
Thermal Analysis of Polymeric Materials (e.g., Glass Transition Temperature)
For instance, novel photorefractive polymers synthesized by copolymerizing indole-based multifunctional monomers with methyl methacrylate have exhibited a glass transition temperature of approximately 150 °C. acs.org In contrast, when the same indole-based monomers were copolymerized with butyl acrylate, the resulting polymer showed a significantly lower Tg of 8 °C. acs.org This demonstrates that the thermal properties of polymers containing the this compound moiety can be substantially tailored by copolymerization with different monomers.
Differential scanning calorimetry (DSC) is a primary technique used to determine the glass transition temperature and other thermal transitions in polymers. mdpi.com Careful DSC analyses have been employed to rationalize the properties of various polymer blends, including those based on poly-N-vinylindole. nih.gov The stability and performance of such materials, particularly in applications like photorefractive devices, are often correlated with their thermal characteristics. nih.gov For many vinyl polymers, the glass transition temperature is also influenced by factors such as molecular weight and tacticity. sigmaaldrich.com
Table 1: Glass Transition Temperatures of Indole-Based Copolymers
| Copolymer Composition | Glass Transition Temperature (Tg) |
| Indole-based monomer with methyl methacrylate | ~150 °C acs.org |
| Indole-based monomer with butyl acrylate | 8 °C acs.org |
Potential Applications in Functional Materials
The unique electronic and optical properties of the indole moiety make polymers derived from this compound promising candidates for a variety of advanced functional materials. The electron-rich nature of the indole ring system allows for the design of materials with tailored charge-transport and photophysical characteristics.
Photorefractive and Photosensitive Materials
Polymers incorporating indole derivatives have shown significant potential for photorefractive applications, which are valuable for high-density optical data storage, image processing, and dynamic holography. acs.org The photorefractive effect arises from a combination of photoconductivity and electro-optic activity. acs.org The indole group, being a good electron donor, can facilitate the photogeneration and transport of charge carriers, a key requirement for photorefractive materials. acs.org
Studies on polymer blends containing poly-(1-vinylindole) and poly-(2,3-dimethyl-1-vinylindole) as the photoconductive components have demonstrated photorefractivity comparable to that of materials based on the well-known poly-(9-vinylcarbazole) (PVK). nih.govresearchgate.net In these systems, a nonlinear optical chromophore is typically blended with the photoconductive polymer. nih.govresearchgate.net The indole moiety is considered a promising alternative to the carbazole (B46965) group in these applications, in part due to its similar heteroaromatic structure which can support photoconductivity. acs.org
Research on multifunctional polymers where the indole-based chromophore is a pendant group has led to materials with large nonlinear optical coefficients (d33 as high as 49 pm/V) and notable photoconductive sensitivity (on the order of 10⁻⁹ S·cm⁻¹/W·cm⁻²). acs.org The performance of these materials is often linked to their glass transition temperature, which affects the ability to orient the chromophores within the polymer matrix. acs.orgnih.gov
Semiconductor Applications
While specific studies on the semiconductor applications of poly(this compound) are limited, the broader class of conducting and semiconducting polymers is integral to the semiconductor industry for applications such as chemical mechanical polishing, wet cleaning, and wafer handling. cdiproducts.com Indole-based polymers, with their potential for charge transport, represent a class of materials that could be explored for organic semiconductor applications. The electrical conductivity of such polymers is a critical factor, and it is known to be influenced by factors like doping, polymer crystallinity, and the nature of the polymer backbone. utoronto.ca The development of indole-based materials could contribute to the innovation of new organic electronic devices.
Charge-Transporting Polymers
The ability to transport electrical charge is fundamental to the application of polymers in electronics. Polyindoles and their derivatives are investigated for their charge-transport properties. utoronto.ca The conduction mechanism in these polymers is complex and can be influenced by temperature and structural factors. utoronto.ca For instance, the temperature-dependent conductivity of polyindole has been studied, and like many conducting polymers, it is affected by dopants and the stability of the polymer backbone at elevated temperatures. utoronto.ca
In the context of photorefractive materials, the photoconductivity of poly-N-vinylindoles is a key property. researchgate.net The photoconductivity of poly(2,3-dimethyl-N-vinylindole) has been measured and compared to that of poly-N-vinylcarbazole (PVK), a benchmark charge-transporting polymer. researchgate.net The introduction of methyl groups on the indole ring was found to lower the ionization potential, which can be beneficial for charge generation and transport. researchgate.net This suggests that the substituent on the indole ring, such as the isopropyl group in this compound, can be used to tune the electronic properties and, consequently, the charge-transport characteristics of the resulting polymer.
Indole-Based Chromophores in Push-Pull Systems for Electronics
The indole nucleus is an effective electron-donating group, making it a valuable component in the design of "push-pull" chromophores. nih.gov In these systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated bridge. This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, resulting in interesting nonlinear optical and electronic properties. researchgate.net
N-alkyl indole derivatives have been successfully used to activate alkynes for the synthesis of various D–A-type push-pull chromophores. nih.govresearchgate.netacs.org These chromophores exhibit a wide range of absorption maxima (λmax) depending on the specific donor and acceptor groups, with values reported between 378 and 658 nm. nih.govresearchgate.net The optoelectronic properties of these indole-containing push-pull systems suggest their significant potential for use in optoelectronic applications. nih.gov The vinyl group in this compound provides a site for polymerization, allowing for the incorporation of these push-pull chromophores as pendant groups on a polymer backbone, which can be advantageous for the fabrication of thin-film electronic devices.
Advanced Chemical Transformations and Derivatization of 1 Isopropyl 7 Vinyl 1h Indole
Chemical Modifications Targeting the Vinyl Moiety
The exocyclic double bond at the C7 position is a prime site for a variety of addition and transformation reactions, providing a direct route to functionalized side chains and annulated ring structures.
Selective Hydrogenation and Hydrofunctionalization Reactions
The vinyl group can be readily transformed into an ethyl group through selective hydrogenation. This reaction is typically performed under mild conditions, preserving the integrity of the indole (B1671886) core. For instance, the catalytic hydrogenation of 7-vinyl indole has been shown to produce 7-ethyl indole efficiently. google.com This transformation is valuable for synthesizing derivatives where a saturated alkyl side chain is desired.
Beyond simple reduction, the vinyl group can undergo various hydrofunctionalization reactions. A notable example is the nickel-catalyzed asymmetric hydrovinylation, which adds an ethylene (B1197577) unit across the double bond. This reaction proceeds with high efficiency and selectivity for 7-vinylindoles, yielding chiral 2-(but-3-enyl)indole derivatives under mild conditions (-78 °C, 1 atm ethylene). nih.gov Such transformations are instrumental in installing stereogenic centers and elongating the alkyl chain for further synthetic manipulations. Another approach involves the palladium-catalyzed hydroheteroarylation, which allows for the coupling of various heteroaromatics across the vinyl group. nih.gov
| Reaction | Reagents & Conditions | Product | Ref |
| Selective Hydrogenation | H₂, Platinum on carbon (Pt/C), 55°C, 6 bar | 1-Isopropyl-7-ethyl-1H-indole | google.com |
| Asymmetric Hydrovinylation | Ethylene, Ni(II) catalyst, Chiral ligand, -78°C | Chiral 1-Isopropyl-7-(1-methylprop-2-en-1-yl)-1H-indole | nih.gov |
| Hydroheteroarylation | Heteroarene (e.g., Pyrrole), Pd catalyst, Alkyl chloride | 1-Isopropyl-7-(2-(pyrrol-1-yl)ethyl)-1H-indole | nih.gov |
Cycloaddition Reactions for Fused Ring Systems
The vinyl group of 7-vinylindoles acts as a competent 2π component in various cycloaddition reactions, providing a powerful strategy for the construction of fused ring systems. These reactions are crucial for accessing complex polycyclic indole alkaloids and related scaffolds. unimi.it
Vinylindoles can participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. For example, the reaction of vinylindoles with dienophiles like N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of annulated tetrahydrocarbazoles. umn.edu Furthermore, visible-light-promoted radical cation Diels-Alder reactions with neutral alkenes have been developed, expanding the scope of this transformation. unimi.it
In addition to six-membered rings, seven-membered rings can be fused to the indole core via [4+3] cycloaddition reactions. Rhodium-catalyzed asymmetric dearomative cycloadditions between vinylindoles and vinyldiazoacetates have been developed to afford cyclohepta[b]indole derivatives with high enantioselectivity. acs.org These reactions create a new seven-membered ring, significantly increasing molecular complexity. uchicago.edu
| Cycloaddition Type | Reactant Partner | Catalyst / Conditions | Fused Ring System | Ref |
| [4+2] Diels-Alder | N-Phenylmaleimide | Thermal | Tetrahydrocarbazole | umn.edu |
| Radical Cation [4+2] | Styrene | Visible Light, Photoredox Catalyst | Tetrahydrocarbazole | unimi.it |
| [4+3] Cycloaddition | Vinyldiazoacetate | Rh₂(S-DOSP)₄ | Cyclohepta[b]indole | acs.org |
Olefin Metathesis Reactions
Olefin metathesis is a versatile carbon-carbon bond-forming reaction that enables the "swapping" of alkylidene fragments between two alkenes. For 1-Isopropyl-7-vinyl-1H-indole, cross-metathesis (CM) is particularly relevant, allowing for the installation of a wide variety of substituted vinyl side chains. This reaction is typically catalyzed by well-defined ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts. nih.govharvard.edu
In a typical cross-metathesis reaction, this compound would be reacted with a partner olefin in the presence of a Grubbs catalyst. The reaction is often driven by the formation of volatile ethylene gas. However, it is important to note that alkenes containing N-heteroaromatic rings can sometimes pose challenges due to potential catalyst deactivation by the nitrogen atom. beilstein-journals.org Despite this, successful metathesis reactions involving such substrates have been reported, often requiring careful selection of catalyst and reaction conditions. beilstein-journals.orgbeilstein-journals.org
| Metathesis Partner | Catalyst | Expected Product Structure |
| Methyl acrylate | Grubbs II Catalyst | (E)-methyl 3-(1-isopropyl-1H-indol-7-yl)acrylate |
| Styrene | Grubbs II Catalyst | 1-Isopropyl-7-styryl-1H-indole |
| Allyl alcohol | Hoveyda-Grubbs II Catalyst | 3-(1-Isopropyl-1H-indol-7-yl)prop-2-en-1-ol |
Functionalization of the Indole Ring System
The indole nucleus itself is a privileged scaffold in medicinal chemistry and offers multiple sites for further functionalization, allowing for the fine-tuning of electronic and steric properties.
Regioselective Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). For N-alkylated indoles, substitution is overwhelmingly directed to the C3 position of the pyrrole (B145914) ring. nih.govstackexchange.com This strong regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (arenium ion) formed upon electrophilic attack at C3, without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.com
The N-isopropyl group on this compound is an electron-donating group that further activates the ring system towards EAS, reinforcing the preference for C3 substitution. The C7-vinyl group is relatively remote and is not expected to override this inherent electronic preference. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to occur selectively at the C3 position.
| Reaction | Electrophile Source | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 1-Isopropyl-3-nitro-7-vinyl-1H-indole |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-1-isopropyl-7-vinyl-1H-indole |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-(1-Isopropyl-7-vinyl-1H-indol-3-yl)ethan-1-one |
Cross-Coupling Reactions at Unsubstituted Indole Positions (C2, C3, C4, C5, C6)
Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds at specific positions on the indole ring. These reactions typically require a halide or triflate "handle" at the desired position for oxidative addition to the metal catalyst (e.g., palladium). mdpi.comresearchgate.net Therefore, a two-step sequence involving regioselective halogenation followed by cross-coupling is a common strategy.
For instance, after selective bromination at C3 (as described in 6.2.1), a Suzuki-Miyaura coupling can be performed with an arylboronic acid to introduce an aryl group at the C3 position. nih.gov Similarly, Sonogashira coupling with a terminal alkyne or Heck coupling with an alkene can be used to install alkynyl and vinyl groups, respectively. mdpi.comwikipedia.org
Functionalization at other positions (C2, C4, C5, C6) requires more specialized methods for regioselective halogenation or the use of directing groups. More modern approaches involve the direct C-H functionalization of the indole ring, which bypasses the need for pre-functionalization. beilstein-journals.orgnih.gov For example, directed C-H alkenylation at the C2 position can be achieved by using a directing group on the indole nitrogen. beilstein-journals.org
| Target Position | Reaction Sequence | Coupling Partner Example | Product Type | Ref |
| C3 | 1. Bromination (NBS) 2. Suzuki Coupling | Phenylboronic acid | 1-Isopropyl-3-phenyl-7-vinyl-1H-indole | nih.gov |
| C3 | 1. Iodination 2. Sonogashira Coupling | Phenylacetylene | 1-Isopropyl-7-vinyl-3-(phenylethynyl)-1H-indole | mdpi.com |
| C2 | Directed C-H Alkenylation | Styrene | 2-Styryl-1-isopropyl-7-vinyl-1H-indole | beilstein-journals.org |
| C5 | 1. Bromination 2. Heck Coupling | Methyl acrylate | Methyl (E)-3-(1-isopropyl-7-vinyl-1H-indol-5-yl)acrylate | wikipedia.org |
Transformations Maintaining the 1-Isopropyl and 7-Vinyl Integrity
The strategic chemical modification of the this compound core, while preserving the essential 1-isopropyl and 7-vinyl functionalities, is crucial for the development of novel derivatives with potentially valuable properties. Although specific studies on the derivatization of this compound are not extensively documented in publicly available research, the reactivity of the indole nucleus is well-established. This allows for the prediction of various chemical transformations. The indole ring is known to be electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. The presence of the N-isopropyl group and the C7-vinyl group can influence the reactivity and regioselectivity of these transformations.
Reactions that maintain the integrity of the N-isopropyl and C7-vinyl groups primarily involve modifications of the indole ring itself. These can include electrophilic substitution reactions, metal-catalyzed cross-coupling reactions at other positions of the indole ring (if further functionalized with a leaving group), and certain cycloaddition reactions. The N-isopropyl group is generally stable under a variety of reaction conditions. The 7-vinyl group, while potentially reactive under certain conditions (e.g., strong acids or oxidizing agents), can be preserved by selecting appropriate reagents and reaction parameters.
Based on the general reactivity of substituted indoles, several classes of reactions can be anticipated to proceed while keeping the 1-isopropyl and 7-vinyl groups intact. These include, but are not limited to, Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations, which would introduce new functional groups at the C3 position. Furthermore, if a halogen were introduced at another position on the indole ring (e.g., C2, C3, C4, C5, or C6), this could serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide array of substituents.
It is important to note that the electronic and steric effects of the existing substituents would play a significant role in the outcome of these reactions. The N-isopropyl group, being an electron-donating group, would further activate the indole ring towards electrophilic attack. The 7-vinyl group's electronic influence would be less pronounced on the reactivity of the C3 position but could have steric implications.
Below is a table summarizing hypothetical transformations based on established indole chemistry. The yields and specific conditions are illustrative and would require experimental optimization for the specific substrate, this compound.
| Reaction Type | Reagents and Conditions | Product (Illustrative) | Position of Functionalization |
| Vilsmeier-Haack Formylation | POCl₃, DMF, 0 °C to rt | This compound-3-carbaldehyde | C3 |
| Mannich Reaction | Dimethylamine, Formaldehyde, Acetic Acid | 1-((1-Isopropyl-7-vinyl-1H-indol-3-yl)methyl)-N,N-dimethylamine | C3 |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | 1-(1-Isopropyl-7-vinyl-1H-indol-3-yl)ethan-1-one | C3 |
| Halogenation (e.g., Bromination) | N-Bromosuccinimide (NBS), THF | 3-Bromo-1-isopropyl-7-vinyl-1H-indole | C3 |
This table presents predicted reactions based on the known reactivity of the indole scaffold. Experimental validation for this compound is not available in the cited literature.
Further research focusing on the experimental execution of these transformations on this compound is necessary to determine the precise reaction conditions, yields, and the full scope of derivable structures.
Future Perspectives in 1 Isopropyl 7 Vinyl 1h Indole Research
Development of Highly Enantioselective Synthetic Methods
A primary focus in the evolution of 1-isopropyl-7-vinyl-1H-indole chemistry will be the development of sophisticated synthetic routes that yield specific stereoisomers with high purity. The ability to control the three-dimensional arrangement of atoms is crucial for applications in pharmacology and materials science, where biological activity and material properties are often stereospecific. Future strategies will likely emphasize asymmetric catalysis, employing chiral catalysts to direct the formation of a desired enantiomer. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts to achieve high levels of enantioselectivity in key synthetic steps. The goal is to establish efficient and scalable processes for producing enantiopure this compound, thereby enabling a more profound investigation of its stereoisomer-dependent properties and functions.
Integration into Supramolecular Assemblies and Nanomaterials
The distinct molecular architecture of this compound, featuring a planar indole (B1671886) core and a reactive vinyl substituent, makes it an excellent candidate for the construction of complex, functional superstructures. Researchers are expected to increasingly explore its integration into supramolecular assemblies and nanomaterials. The indole ring's capacity for π-π stacking and other non-covalent interactions can be exploited to guide the self-assembly of molecules into well-defined architectures such as nanofibers, gels, and vesicles. Concurrently, the vinyl group serves as a polymerizable handle, allowing for the incorporation of the indole unit into novel polymers and hybrid nanomaterials. This dual functionality opens avenues for creating materials with tailored optical, electronic, and biological properties for applications in sensing, drug delivery, and organic electronics.
Advanced Computational Modeling for De Novo Design of Indole Derivatives
The role of computational chemistry in designing novel indole derivatives is set to expand significantly. Advanced computational modeling and simulation techniques will enable the de novo design of this compound analogues with predefined properties. By employing quantum mechanics, molecular dynamics, and machine learning algorithms, scientists can predict the physicochemical properties, biological activities, and material characteristics of virtual compounds before their synthesis. This in silico approach will accelerate the discovery of new molecules with enhanced performance for specific applications, while also providing fundamental insights into structure-property relationships. This predictive power will streamline the experimental workflow, reducing the time and resources required for the development of new functional materials and therapeutic agents.
Exploration of Self-Assembly and Ordered Structures in Polymeric Systems
A burgeoning area of research will be the investigation of self-assembly phenomena in polymeric systems containing this compound. By incorporating this indole derivative as a monomer or a pendant group in polymers, researchers can create materials capable of forming highly ordered structures. The interplay between the polymer chain architecture and the non-covalent interactions of the indole moieties can lead to the formation of complex morphologies, such as block copolymer microdomains and liquid crystalline phases. The ability to control the assembly of these polymers at the nanoscale will be critical for developing advanced materials for applications in nanotechnology, including the fabrication of patterned surfaces, photonic crystals, and separation membranes.
Q & A
Q. What are the optimal synthetic routes for 1-Isopropyl-7-vinyl-1H-indole in laboratory settings?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or vinylformylation. For the vinyl group , propeniminium salts under vinylformylation conditions (e.g., using Lewis acids) are effective . For the isopropyl group , Friedel-Crafts alkylation with isopropyl halides in the presence of AlCl₃ is recommended. Key parameters include temperature control (0–25°C), anhydrous solvents (e.g., dichloromethane), and stoichiometric optimization to minimize side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%).
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., vinyl proton coupling constants ~10–16 Hz for trans configuration) and X-ray crystallography for absolute configuration. For crystallography, employ SHELXL for refinement, focusing on resolving disorder in the vinyl or isopropyl groups using restraints (DELU, SIMU) . OLEX2’s graphical interface aids in visualizing hydrogen-bonding networks and π-π stacking interactions, critical for stability analysis .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during refinement?
- Methodological Answer : Use SHELXL’s TWIN and BASF commands to address twinning or pseudo-symmetry, common in indole derivatives. For bond-length outliers, apply the RIGU restraint to maintain chemically reasonable geometries. Cross-validate with density functional theory (DFT)-optimized bond lengths to identify systematic errors. If residual density persists (>0.3 eÅ⁻³), consider solvent masking or alternative disorder models .
Q. What experimental design principles apply when studying the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Design dose-response assays with positive/negative controls (e.g., known indole-based inhibitors) to validate target specificity. Use kinetic assays (e.g., fluorescence polarization) to measure IC₅₀ values. For in vitro toxicity, include cell viability assays (MTT or resazurin) and document reagent purity (≥95% by HPLC) and storage conditions (e.g., -20°C under argon) to ensure reproducibility .
Q. How to mitigate hazards during handling of this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact. For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols. Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent vinyl group polymerization. Document first-aid measures (e.g., eye rinsing for 15+ minutes with saline) in compliance with SDS guidelines .
Data Analysis & Contradiction Resolution
Q. What statistical approaches address conflicting bioactivity data across replicate studies?
- Methodological Answer : Apply Grubbs’ test to identify outliers in dose-response datasets. For variability in IC₅₀ values, use hierarchical clustering to group studies by experimental conditions (e.g., buffer pH, temperature). Meta-analysis tools (e.g., RevMan) can quantify heterogeneity (I² statistic) and adjust for publication bias .
Q. How to validate computational docking predictions for this compound’s receptor interactions?
- Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding stability (RMSD <2.0 Å over 100 ns). Cross-validate with experimental data (e.g., SPR binding kinetics). Use SHELXPRO to overlay crystallographic ligand poses with docking results, ensuring backbone alignment (R-factor <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
